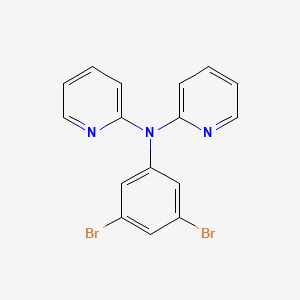
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine is an organic compound that features a dibromophenyl group and two pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine typically involves the reaction of 3,5-dibromoaniline with 2-bromopyridine under specific conditions. A common method might include:
Step 1: Nucleophilic substitution reaction where 3,5-dibromoaniline reacts with 2-bromopyridine in the presence of a base such as potassium carbonate.
Step 2: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include continuous flow reactions and the use of automated systems for monitoring and controlling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the dibromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Material Science: It may influence the electronic properties of materials by acting as a dopant or structural component.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-N-(pyridin-2-yl)pyridin-2-amine
- N-(3,5-Difluorophenyl)-N-(pyridin-2-yl)pyridin-2-amine
Uniqueness
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. Bromine atoms are larger and more polarizable, which can affect the compound’s interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
684243-07-0 |
|---|---|
Molecular Formula |
C16H11Br2N3 |
Molecular Weight |
405.09 g/mol |
IUPAC Name |
N-(3,5-dibromophenyl)-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C16H11Br2N3/c17-12-9-13(18)11-14(10-12)21(15-5-1-3-7-19-15)16-6-2-4-8-20-16/h1-11H |
InChI Key |
XTSPTAYYAHLRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=CC=N2)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
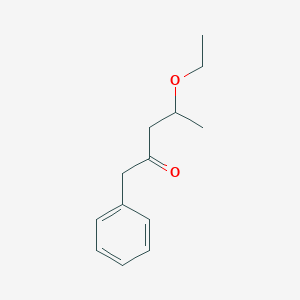

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)

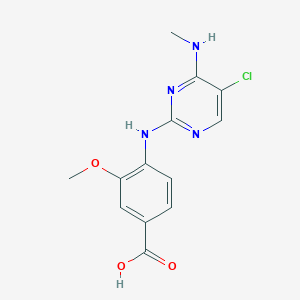
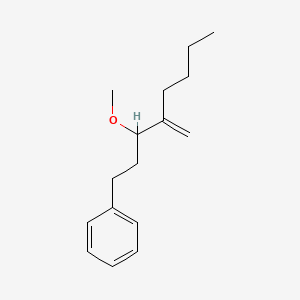
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
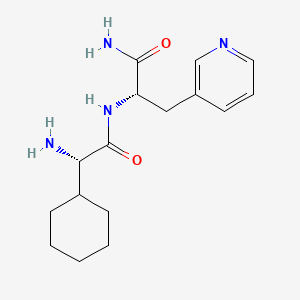
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
